

# Preclinical Cognitive Effects of SDI-118: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SDI-118   |           |
| Cat. No.:            | B12373101 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the preclinical cognitive effects of **SDI-118**. Specific quantitative data from preclinical studies on **SDI-118** have not been publicly released by UCB, Syndesi Therapeutics, or AbbVie. The tables and experimental protocols detailed below are representative examples based on standard methodologies used for evaluating cognitive enhancers and should not be considered as the actual results for **SDI-118**.

## Introduction

**SDI-118**, a novel synaptic vesicle glycoprotein 2A (SV2A) modulator, has shown promise in preclinical models for its pro-cognitive effects.[1][2] Unlike other SV2A modulators such as levetiracetam and brivaracetam, which are primarily used as anti-epileptic drugs, **SDI-118** is reported to lack anti-convulsant activity while demonstrating cognitive enhancing properties in various animal models of cognitive deficit.[1] This unique profile suggests a distinct mechanism of action at the SV2A target, positioning **SDI-118** as a potential therapeutic for cognitive impairment in disorders like Alzheimer's disease and major depressive disorder. This technical guide provides an overview of the likely preclinical evaluation of **SDI-118**, including its mechanism of action, and representative experimental protocols and data presentation.

# Mechanism of Action: Modulating Synaptic Transmission



**SDI-118** positively modulates the function of SV2A, a transmembrane protein found on synaptic vesicles that is crucial for the regulation of neurotransmitter release.[3][4] By binding to SV2A, **SDI-118** is thought to enhance synaptic efficiency, thereby improving communication between neurons. This modulation of synaptic function is believed to be the basis for its observed cognitive-enhancing effects in preclinical models.

The signaling pathway can be conceptualized as follows:



Click to download full resolution via product page

**SDI-118** proposed mechanism of action.

# **Preclinical Evaluation of Cognitive Effects**

The cognitive-enhancing properties of a novel compound like **SDI-118** are typically assessed in a battery of behavioral tests in rodent models. These tests are designed to evaluate various cognitive domains, including learning, memory, and executive function.

## **Representative Data Presentation**

The following tables illustrate how quantitative data from preclinical cognitive tests for a compound like **SDI-118** would be presented. Note: The data presented here are hypothetical and for illustrative purposes only.

Table 1: Effect of **SDI-118** on Novel Object Recognition (NOR) Task in a Scopolamine-Induced Amnesia Model in Rats



| Treatment Group       | Dose (mg/kg) | Discrimination Index<br>(Mean ± SEM) |
|-----------------------|--------------|--------------------------------------|
| Vehicle + Saline      | -            | 0.65 ± 0.05                          |
| Vehicle + Scopolamine | -            | 0.20 ± 0.04                          |
| SDI-118 + Scopolamine | 1            | 0.35 ± 0.06                          |
| SDI-118 + Scopolamine | 3            | 0.52 ± 0.05                          |
| SDI-118 + Scopolamine | 10           | 0.61 ± 0.07                          |

Table 2: Effect of SDI-118 on Spatial Learning in the Morris Water Maze (MWM) in Aged Mice

| Treatment Group | Dose (mg/kg) | Escape Latency (s)<br>- Day 5 (Mean ±<br>SEM) | Time in Target<br>Quadrant (s) -<br>Probe Trial (Mean ±<br>SEM) |
|-----------------|--------------|-----------------------------------------------|-----------------------------------------------------------------|
| Young Control   | -            | 15.2 ± 2.1                                    | 45.3 ± 3.8                                                      |
| Aged Vehicle    | -            | 42.5 ± 4.5                                    | 22.1 ± 2.9                                                      |
| Aged SDI-118    | 1            | 35.8 ± 3.9                                    | 28.7 ± 3.1                                                      |
| Aged SDI-118    | 3            | 25.1 ± 3.2                                    | 36.4 ± 3.5                                                      |
| Aged SDI-118    | 10           | 18.9 ± 2.5                                    | 41.2 ± 4.0                                                      |

# **Detailed Experimental Protocols**

Below are detailed, representative protocols for the key behavioral assays typically used to assess the cognitive effects of drug candidates.

# **Novel Object Recognition (NOR) Task**

The NOR task is a widely used behavioral assay to assess recognition memory in rodents. The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.



## **Experimental Workflow:**



Click to download full resolution via product page

Workflow for the Novel Object Recognition task.

#### Protocol:

- Habituation: Each animal is individually placed in an open-field arena (e.g., 50x50x50 cm) for 10 minutes to acclimate to the environment.
- Training (T1): On the following day, two identical objects are placed in the arena, and the animal is allowed to explore them for 10 minutes. The time spent exploring each object is recorded.
- Retention Interval: The animal is returned to its home cage for a specific period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).



- Testing (T2): After the retention interval, the animal is returned to the arena where one of the familiar objects has been replaced by a novel object. The animal is allowed to explore for 5 minutes, and the time spent exploring each object is recorded.
- Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object -Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

## **Morris Water Maze (MWM)**

The MWM is a classic behavioral test used to assess spatial learning and memory in rodents. The task requires the animal to use distal visual cues to locate a hidden platform submerged in a circular pool of opaque water.

## **Experimental Workflow:**



Click to download full resolution via product page

Workflow for the Morris Water Maze task.

Protocol:



- Acquisition Training: Over 5 consecutive days, animals are subjected to 4 trials per day. In
  each trial, the animal is placed in the pool from one of four starting positions and must find
  the hidden platform. The time to find the platform (escape latency) and the path taken are
  recorded. If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), it
  is gently guided to it.
- Probe Trial: 24 hours after the last training session, the platform is removed, and the animal is allowed to swim freely for 60 seconds. The time spent in the quadrant where the platform was previously located is recorded as a measure of spatial memory retention.
- Visible Platform Trial: To control for non-cognitive factors such as visual or motor impairments, a visible platform trial is conducted. The platform is marked with a visible cue and placed in a different quadrant for each trial.
- Data Analysis: Key metrics for analysis include escape latency and path length during acquisition, and the time spent in the target quadrant during the probe trial.

## Conclusion

While specific preclinical data for **SDI-118** remains proprietary, the available information strongly suggests its potential as a cognitive enhancer through the novel mechanism of SV2A modulation. The representative experimental designs and data formats provided in this guide offer a framework for understanding the preclinical evaluation of such a compound. Further publication of the detailed preclinical findings will be crucial for a comprehensive understanding of **SDI-118**'s therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. SDI-118, a novel procognitive SV2A modulator: First-in-human randomized controlled trial including PET/fMRI assessment of target engagement PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]



- 3. What are SV2A modulators and how do they work? [synapse.patsnap.com]
- 4. news.abbvie.com [news.abbvie.com]
- To cite this document: BenchChem. [Preclinical Cognitive Effects of SDI-118: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373101#preclinical-data-on-sdi-118-cognitive-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com